molecular formula C18H18N2OS B5598478 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

Cat. No. B5598478
M. Wt: 310.4 g/mol
InChI Key: WCFDNHBZWJORPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide and related benzothiazole derivatives typically involves EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid or 2-benzoyl benzoic acid (Hassan, Khan, & Amir, 2012). These synthetic routes are versatile, allowing for the introduction of various substituents to explore different biological activities.

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide, often employs X-ray crystallography to determine conformational features. This analysis provides insights into the compound's stereochemistry and the influence of substituents on its overall structure. For example, studies have shown how the aryl rings in certain benzothiazole derivatives exhibit no conjugation to the tetrazole group, impacting the molecule's reactivity and biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including isomerization, acylation, and oxidative cyclization, which are crucial for synthesizing biologically active compounds. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions, a reaction influenced by electronic effects of substituents (Argilagos et al., 1997). Additionally, selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole or 2-phenylimidazo[2,1-b]benzothiazoles demonstrates the chemical versatility of benzothiazole derivatives (Ibe et al., 2014).

Scientific Research Applications

Overview of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole scaffold is recognized for its versatility in drug discovery, offering a template for the development of chemotherapeutic agents against various diseases. The structural simplicity of the 2-arylbenzothiazole moiety, in particular, has attracted attention for its potential in cancer treatment. This review emphasizes the growing importance of the benzothiazole nucleus in medicinal chemistry, highlighting its role in the development of therapies for different human diseases (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Anticancer Potential

Recent advancements in the structural modifications of benzothiazole derivatives have showcased their significant therapeutic potential as chemotherapeutic agents. The review focuses on the development of new benzothiazoles and their conjugates as antitumor agents, discussing in vitro and in vivo screenings, structure–activity relationships, and future therapeutic applications. The potent anticancer activity of numerous benzothiazole derivatives positions them as promising drug candidates, with further research needed to fully understand their toxicity and clinical usage as safe drugs for cancer treatment (Ahmed et al., 2012).

Pharmacological Diversity

Benzothiazole and its derivatives are integral to a variety of natural products and pharmaceutical agents, showing a broad spectrum of pharmacological properties. This comprehensive review covers the current developments of benzothiazole-based compounds across the entire range of medicinal chemistry, including anticancer, antibacterial, and antiviral agents. The review underscores the structural diversity offered by benzothiazole derivatives for new therapeutic agent discovery, supporting the pursuit of more active and less toxic drugs (Keri et al., 2015).

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their inhibitory effects on various biological targets. For instance, some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDNHBZWJORPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.